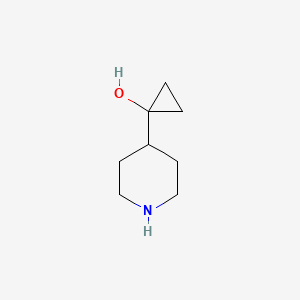![molecular formula C19H18BrNO2 B1375545 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1399183-27-7](/img/structure/B1375545.png)
1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H18BrNO2 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . It is involved in various cellular functions, including ion channel modulation, cell differentiation and survival, and synaptic plasticity .
Mode of Action
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has extraordinarily high σ1/σ2 selectivity (>1100), indicating its strong affinity for the σ1 receptor .
Biochemical Pathways
The σ1 receptor is known to interact with various types of ion channels, including k+, ca2+, and na+ channels . Therefore, it can be inferred that 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may influence these ion channels and their associated signaling pathways.
Pharmacokinetics
It is known that the compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The compound displays analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . .
生化学分析
Biochemical Properties
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with sigma (σ) receptors, particularly σ2 receptors, which are involved in several cellular processes including cell proliferation and apoptosis . The compound’s interaction with these receptors suggests its potential use in developing diagnostic and therapeutic tools for diseases such as cancer and Alzheimer’s disease . The nature of these interactions involves binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.
Cellular Effects
The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with σ2 receptors can lead to changes in cell proliferation rates and apoptosis, which are critical processes in cancer biology . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.
Molecular Mechanism
At the molecular level, 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. The compound binds to σ2 receptors, which can result in either inhibition or activation of these receptors . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can result in adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with σ2 receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Enzymes involved in the compound’s metabolism may include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many synthetic compounds.
Transport and Distribution
The transport and distribution of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for certain tissues can influence its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity, making it an important factor in its biochemical analysis.
特性
IUPAC Name |
1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMWPHXTYUYVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)





